molecular formula C8H9N3O B13548976 3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one

3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B13548976
M. Wt: 163.18 g/mol
InChI Key: UGDDYHDRIZJCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a versatile dihydronaphthyridinone scaffold of significant interest in medicinal chemistry for the rational design of novel therapeutic agents. Its core structure serves as a key pharmacophore in the development of potent and selective Phosphodiesterase-4 (PDE4) inhibitors, a prominent target for treating inflammatory diseases . Research leveraging crystallographic overlay-based molecular hybridization has identified this chemotype as a privileged structure for generating new lead compounds with potential for improved efficacy . Researchers utilize this compound as a central building block for further functionalization, exploring structure-activity relationships to optimize drug-like properties . The 1,6-naphthyridine ring system, to which this compound belongs, is known to exhibit a wide range of biological activities, including antiproliferative, antibacterial, and anti-inflammatory effects, making it a valuable template in drug discovery campaigns . The amino group at the 3-position provides a synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries aimed at hitting various biological targets. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific storage conditions may vary; please refer to the certificate of analysis for detailed recommendations.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-amino-7,8-dihydro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H9N3O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2,9H2,(H,10,12)

InChI Key

UGDDYHDRIZJCJY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and reduction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in reactions influenced by its halogen substituents and amine functionality :

Amine-Centered Reactions

  • Alkylation/Nucleophilic Substitution : The secondary amine can undergo alkylation with alkyl halides, forming quaternary ammonium salts. For example, benzyl bromide or methyl iodide may be used under basic conditions .

  • Reductive Amination : The amine group can react with aldehydes/ketones to form imine intermediates, which are reduced to secondary amines .

Halogen-Substituted Ring Reactions

  • Electrophilic Aromatic Substitution : The bromine and chlorine substituents direct electrophilic attack. Bromine (more reactive) may undergo substitution via SₙAr mechanisms under basic conditions .

  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings may occur if the halogens are positioned for cross-coupling. Regioselectivity is critical in such reactions .

Biological Relevance

The compound’s structure suggests potential interactions with biological targets:

  • Neurotransmitter Modulation : The halogen substituents enhance lipophilicity, enabling binding to receptors or enzymes involved in neurotransmitter systems.

  • Antimicrobial Activity : Analogous compounds with similar halogenation patterns have shown activity against Staphylococcus aureus and Cryptococcus neoformans, though direct evidence for this compound is lacking .

Stability and Reactivity Considerations

  • Thermal Stability : The compound may undergo decomposition at high temperatures due to the presence of multiple halogens.

  • Oxidative Sensitivity : The amine group is susceptible to oxidation, necessitating inert atmospheres during synthesis.

Scientific Research Applications

3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a bicyclic organic compound belonging to the naphthyridine family, featuring a naphthalene derivative fused with a nitrogen-containing heterocycle. It has a molecular formula of C8H9N3OC_8H_9N_3O and a molar mass of approximately 164.17 g/mol. The presence of an amino group at the 3-position and a carbonyl group at the 5-position contributes to its chemical reactivity and biological activity.

Applications in Scientific Research

This compound is primarily used in medicinal chemistry for developing new therapeutic agents. Its applications stem from its biological activity, especially as an inhibitor of phosphodiesterase 4 (PDE4).

Respiratory Diseases

This compound shows promise in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a PDE4 inhibitor, it can increase intracellular levels of cyclic adenosine monophosphate (cAMP), which is beneficial for managing inflammatory conditions associated with these diseases.

Anti-inflammatory Properties

Research indicates that derivatives of this compound possess anti-inflammatory properties, making them suitable for therapeutic applications.

Biological Targets and Interactions

Studies suggest that this compound interacts with various biological targets beyond PDE4. These interactions may contribute to its diverse pharmacological profile.

Mechanism of Action

The mechanism of action of 3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,6-naphthyridinone scaffold is highly versatile, with modifications at key positions (e.g., 2-, 3-, 4-, or 6-positions) leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Positional Isomers: 3-Amino vs. 4-Amino Derivatives

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one Structure: Amino group at the 4-position. Activity: Potent PDE4 inhibitor optimized for inhaled delivery, with high selectivity and anti-inflammatory effects . Synthesis: Modular routes involving alkylation and deprotection steps, as seen in the preparation of PDE4 inhibitors . Key Data: HRMS (ES+): m/z 273.1039 [M + H]+ for fluorinated analogs .
  • 3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one Structure: Amino group at the 3-position. Differentiation: The 3-amino group may alter hydrogen-bonding interactions compared to 4-amino, affecting target selectivity.

Halogenated Derivatives: 3-Bromo Substitution

  • 3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one Structure: Bromine atom at the 3-position. Applications: Intermediate in synthesizing proteasome inhibitors (e.g., pseudopeptide boronates) . Safety: Classified with hazard statements H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) . Molecular Weight: 227.06 g/mol (vs. ~148–255 g/mol for amino derivatives) .

Alkoxy-Substituted Derivatives

  • 2-(Phenoxy)methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one Structure: Phenoxymethyl group at the 2-position. Synthesis: Prepared via nucleophilic substitution of 2-chloro precursors with alcohols under basic conditions . Key Data: HRMS (ES+): m/z 255.1055 [M + H]+ .

Complex Derivatives: Cabozantinib Analogs

  • Cabozantinib (MET Inhibitor) Structure: Incorporates a 1,6-naphthyridinone core with trifluoromethyl and fluorophenyl groups. Activity: Clinically approved for cancer, highlighting the scaffold’s utility in kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility*
3-Amino derivative (hypothetical) C8H9N3O 163.18 ~1.2 Moderate
4-Amino derivative C8H9N3O 163.18 ~0.8 High
3-Bromo derivative C8H7BrN2O 227.06 ~2.5 Low
2-Phenoxymethyl derivative C15H14N2O2 255.29 ~3.0 Low

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one, and how do reaction conditions influence yield and purity?

A modular synthetic approach has been developed for structurally related 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, involving cyclization of pyridine precursors under reflux conditions with ammonium acetate or hydrazine derivatives . For the 3-amino derivative, analogous methods may employ substituted pyridinecarboxylates or acrylonitrile intermediates. Key parameters include solvent choice (e.g., DMF or EtOH), temperature (80–120°C), and catalysts (e.g., NEt₃), which impact regioselectivity and yield. For example, halogenated intermediates (e.g., 2-chloro-7,8-dihydro derivatives) can undergo nucleophilic substitution with amines under basic conditions .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Essential techniques include:

  • 1H NMR : To confirm the dihydro-naphthyridinone scaffold (e.g., characteristic NH and aromatic proton signals between δ 6.5–8.5 ppm) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and substituents .
  • X-ray Crystallography : For resolving stereochemical ambiguities in alkylated derivatives .

Q. What biological targets are associated with this compound, and what in vitro assays validate its activity?

The compound’s core structure is associated with phosphodiesterase 4 (PDE4) inhibition , validated via enzymatic assays measuring cAMP hydrolysis suppression (IC₅₀ values typically <100 nM) . Additional targets include C5a receptors (anti-inflammatory activity) and kinases (e.g., MET kinase), assessed via cell-based proliferation assays and Western blotting for downstream signaling markers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the PDE4 inhibitory activity of this compound?

SAR strategies include:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., halogens) at position 7 or 8 enhances binding to PDE4’s hydrophobic pocket .
  • Alkylation of the amino group : N-Methyl or N-aryl substitutions improve metabolic stability while retaining potency .
  • Molecular docking : Computational models (e.g., Glide SP) predict interactions with PDE4’s catalytic domain, guiding rational design .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data for this compound?

Discrepancies may arise from poor bioavailability or off-target effects. Mitigation approaches:

  • Pharmacokinetic profiling : Assess plasma stability, membrane permeability (Caco-2 assays), and hepatic microsomal metabolism .
  • Prodrug design : Mask polar groups (e.g., amino) with ester or carbamate linkers to enhance oral absorption .
  • Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tracers) quantify target engagement in disease-relevant tissues .

Q. How does continuous flow photocyclization improve the synthesis of dihydro-naphthyridinone derivatives?

Compared to batch reactions, continuous flow methods:

  • Enhance efficiency : Intramolecular photocyclization of pyridine precursors (e.g., 2-aminonicotinonitriles) achieves 70–85% yield in <2 hours via precise UV light exposure .
  • Reduce side reactions : Controlled residence time minimizes over-oxidation or dimerization .
  • Scalability : Compatible with multi-gram synthesis for preclinical testing .

Methodological Notes

  • Data Contradictions : Cross-validate pharmacological data using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Safety Handling : Use inert atmospheres (N₂/Ar) during alkylation reactions to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.